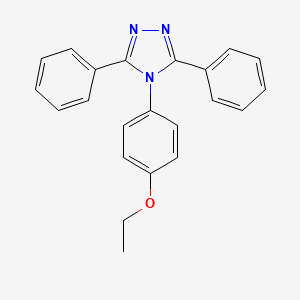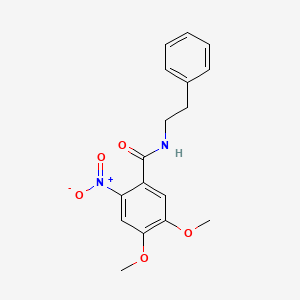
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole, also known as EDT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EDT belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of enzymes and modulation of protein-protein interactions. This compound has been shown to bind to the active site of enzymes and disrupt their function. In addition, this compound has been demonstrated to interact with protein surfaces and alter their conformation, leading to changes in protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticancer, antifungal, and antibacterial activities. In addition, this compound has been demonstrated to inhibit the activity of enzymes involved in inflammation and oxidative stress. Furthermore, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in neurological disorders.
実験室実験の利点と制限
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole has several advantages as a research tool, including its high potency and selectivity for target enzymes and proteins. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole. One potential avenue is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the investigation of this compound's potential as a modulator of protein-protein interactions and ion channel activity. Furthermore, this compound could be utilized as a building block for the synthesis of functional materials with applications in electronics and energy storage.
合成法
The synthesis of 4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole involves the condensation reaction of 4-ethoxybenzaldehyde and diphenylhydrazine with triethyl orthoformate in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
4-(4-ethoxyphenyl)-3,5-diphenyl-4H-1,2,4-triazole has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been investigated for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, this compound has been utilized as a building block for the synthesis of functional materials.
特性
IUPAC Name |
4-(4-ethoxyphenyl)-3,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-2-26-20-15-13-19(14-16-20)25-21(17-9-5-3-6-10-17)23-24-22(25)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICAOVOSYCHEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)




![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)

